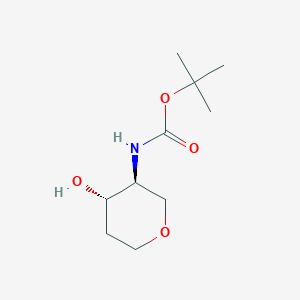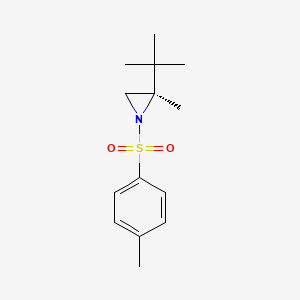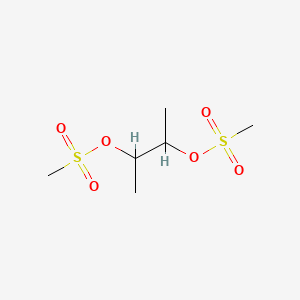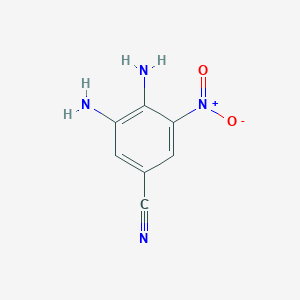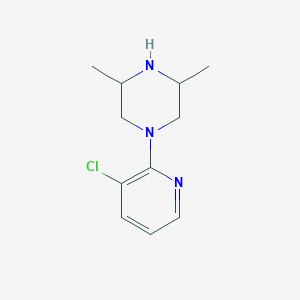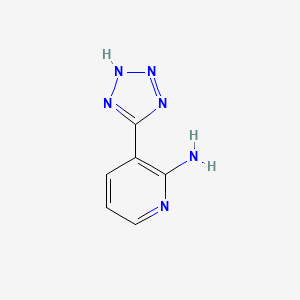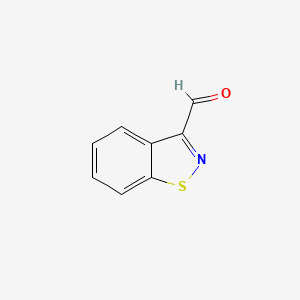![molecular formula C18H13N3O B8757564 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one CAS No. 131185-46-1](/img/structure/B8757564.png)
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (mitogen-activated protein kinase/extracellular-signal-regulated kinases 1/2) . This makes it valuable for studying the roles of ERK in various biological processes and for drug development. Additionally, it has been used to study the effects of signaling pathway inhibitors on differentiation and cell traction stress
Wirkmechanismus
The mechanism of action of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one involves its inhibition of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the mitogen-activated protein kinase/extracellular-signal-regulated kinase signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be compared to other similar compounds, such as 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine . Both compounds belong to the class of phenylpyrazoles and share similar structural features. this compound is unique in its specific inhibition of ERK1 and ERK2, making it particularly valuable for studying these kinases and their associated signaling pathways. Other similar compounds include pyrazolopyridines, pyridazines, and imidolactams .
Eigenschaften
CAS-Nummer |
131185-46-1 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13N3O/c22-16-10-9-14(12-19-16)17-15-8-4-5-11-21(15)20-18(17)13-6-2-1-3-7-13/h1-12H,(H,19,22) |
InChI-Schlüssel |
NBXJVMHXOPVEPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CNC(=O)C=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
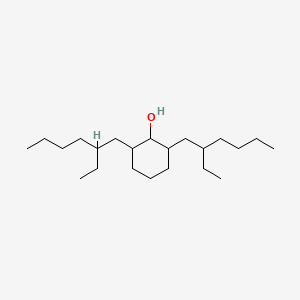
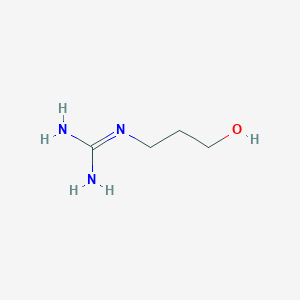
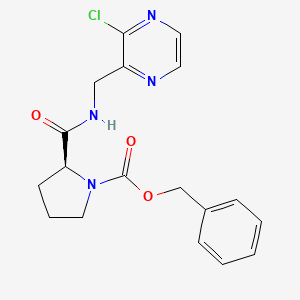

![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)
![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)
